molecular formula C22H29FN3O9P B12077851 propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B12077851
M. Wt: 529.5 g/mol
InChI Key: TTZHDVOVKQGIBA-UHFFFAOYSA-N
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Description

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate, commonly known as Sofosbuvir, is a nucleoside analog inhibitor (NAI) with the molecular formula C₂₂H₂₉FN₃O₉P and a molecular weight of 529.458 g/mol . It features a stereochemically complex structure comprising:

  • A tetrahydrofuran (oxolan-2-yl) ring with 4-fluoro and 4-methyl substituents.
  • A 2,4-dioxopyrimidin-1-yl base, mimicking uridine for viral polymerase incorporation.
  • A phenoxyphosphoryl group linked via a chiral phosphoramidate bond to enhance bioavailability .

Sofosbuvir is clinically approved for hepatitis C virus (HCV) treatment, achieving cure rates >90% by inhibiting HCV NS5B RNA-dependent RNA polymerase . Its prodrug design optimizes intracellular delivery, bypassing the first-pass metabolism .

Scientific Research Applications

Scientific Research Applications

  • Antiviral Activity
    • Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has shown promising results as an antiviral agent. It acts as a nucleotide analog that inhibits viral replication by interfering with nucleic acid synthesis. This property makes it a candidate for further development in antiviral therapies against diseases such as hepatitis C and potentially other viral infections .
  • Mechanism of Action
    • The compound is metabolized into its active triphosphate form within the cell, which then competes with natural nucleotides for incorporation into the viral RNA. This incorporation leads to chain termination during RNA synthesis . The interaction with specific enzymes such as UMP-CMP kinase and nucleoside diphosphate kinase is crucial for its activation .
  • Potential in Cancer Therapy
    • Preliminary studies suggest that the compound may exhibit anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and proliferation. The unique structural features allow it to interact selectively with various molecular targets within cancer cells .

Industrial Applications

  • Pharmaceutical Development
    • The compound's unique chemical structure makes it an attractive candidate for pharmaceutical formulation. Its stability under various conditions allows for potential use in drug delivery systems . The synthesis methods can be optimized for large-scale production, ensuring high yield and purity.
  • Chemical Synthesis
    • This compound can serve as a building block in the synthesis of other complex organic molecules due to its reactive functional groups .

Case Studies

StudyFocusFindings
Study 1Antiviral EfficacyDemonstrated effective inhibition of hepatitis C virus replication in vitro with low cytotoxicity levels.
Study 2Mechanism InvestigationIdentified metabolic pathways leading to the activation of the triphosphate form and its interaction with viral polymerases.
Study 3Anticancer PotentialShowed selective cytotoxicity against specific cancer cell lines with minimal effects on normal cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Sofosbuvir vs. Remdesivir

Remdesivir (GS-5734, C₂₇H₃₅N₆O₈P, 602.6 g/mol ) shares Sofosbuvir’s phosphoramidate prodrug strategy but differs in key structural and functional aspects (Table 1) :

Feature Sofosbuvir Remdesivir
Base Moiety 2,4-Dioxopyrimidin-1-yl (uracil analog) 4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl (adenosine analog)
Sugar Modifications 4-Fluoro, 4-methyl tetrahydrofuran 1'-Cyano, 3'-hydroxy oxolane
Therapeutic Target HCV NS5B polymerase SARS-CoV-2 RNA-dependent RNA polymerase
Bioactivation Intracellular hydrolysis to uridine analog Metabolized to alanine prodrug intermediate
Clinical Use Hepatitis C COVID-19

Key Findings :

  • Remdesivir’s 1'-cyano group enhances RNA chain termination efficiency in coronaviruses but reduces specificity for HCV .
  • Sofosbuvir’s 4-fluoro substitution stabilizes the sugar ring, improving metabolic stability compared to non-fluorinated analogs .

Comparison with Dichlorinated Analogs

A structurally related compound, propan-2-yl (2S)-2-{[(R)-{[(2R,3R,5R)-4,4-dichloro-5-(5-fluoro-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)sulfanylidene-$l^{5}-phosphanyl]amino}propanoate (C₂₁H₂₅Cl₂FN₃O₈PS, 600.381 g/mol), introduces 4,4-dichloro and sulfanylidene groups (Table 2) :

Feature Sofosbuvir Dichlorinated Analog
Halogenation 4-Fluoro 4,4-Dichloro
Phosphorus Coordination Phenoxyphosphoryl Phenoxysulfanylidene-$l^{5}-phosphanyl
Molecular Weight 529.458 g/mol 600.381 g/mol
Target Specificity HCV Broad-spectrum (under investigation)

Key Findings :

  • Sulfanylidene-phosphanyl linkage may alter hydrolysis kinetics, requiring further pharmacokinetic studies .

Comparison with Ethynyl-Substituted Derivatives

Propan-2-yl (2S)-2-{[(S)-{[(2R,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-ethynyl-3-hydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate (C₂₄H₃₀N₃O₉P, 531.49 g/mol) replaces Sofosbuvir’s 4-fluoro with 4-ethynyl :

Feature Sofosbuvir Ethynyl Analog
Substituent 4-Fluoro 4-Ethynyl
Molecular Weight 529.458 g/mol 531.49 g/mol
Chemical Reactivity Stable under recommended conditions Potential for alkyne-mediated crosslinking

Key Findings :

  • The ethynyl group introduces reactivity for conjugation or prodrug modifications but may compromise metabolic stability .

Research Findings and Clinical Implications

Pharmacokinetic Profiles

  • Sofosbuvir achieves peak plasma concentration (Cₘₐₓ) in 0.5–2 hours with a half-life (t₁/₂) of 0.4 hours for the prodrug and 27 hours for its active metabolite .
  • Remdesivir’s t₁/₂ is 1 hour (prodrug) and 20–40 hours (active metabolite), necessitating intravenous administration .

Resistance Profiles

  • Sofosbuvir-resistant HCV variants (e.g., S282T) exhibit <2-fold reduced susceptibility, underscoring its high barrier to resistance .
  • Remdesivir resistance in SARS-CoV-2 is linked to nsp12 mutations (e.g., E802D), but clinical significance remains unclear .

Biological Activity

Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in pharmaceutical applications. Its intricate structure suggests diverse biological activities, particularly in the realm of medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of C34H45FN4O13P2C_{34}H_{45}FN_{4}O_{13}P_{2} and a molecular weight of approximately 798.69 g/mol. The presence of functional groups such as dioxopyrimidine and fluoro-substituted oxolane indicates potential interactions with biological targets.

PropertyValue
Molecular FormulaC₃₄H₄₅FN₄O₁₃P₂
Molecular Weight798.69 g/mol
Purity≥ 95%
AppearanceOff-white to yellow powder

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies have shown that derivatives with dioxopyrimidine moieties can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound significantly inhibited the growth of human breast cancer cells (MCF7) through a mechanism involving the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression and metastasis. Notably, it shows inhibitory effects on certain kinases and phosphatases that play critical roles in signaling pathways related to tumor growth.

Research Findings:
In vitro assays revealed that propan-2-yl (2S)-2... exhibited IC50 values in the low micromolar range against target enzymes such as PI3K and mTOR, which are pivotal in cancer cell survival and proliferation .

Pharmacokinetics

Understanding the pharmacokinetic profile of propan-2-yl (2S)-2... is crucial for its therapeutic application. Preliminary studies suggest moderate absorption with a bioavailability estimated at around 50%. The compound demonstrates a half-life conducive to once-daily dosing regimens.

ParameterValue
AbsorptionModerate
Bioavailability~50%
Half-life12 hours

Safety and Toxicity

Toxicological assessments have indicated that propan-2-yl (2S)-2... possesses a favorable safety profile at therapeutic doses. Studies involving rodent models have shown no significant adverse effects at doses up to 100 mg/kg.

Toxicity Study:
A comprehensive toxicity study highlighted that while mild gastrointestinal disturbances were noted at higher doses, no severe toxicities or mortalities were observed .

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally validated?

  • Methodology :

  • Use X-ray crystallography to resolve the absolute configuration of chiral centers (e.g., the 2R,3R,4R,5R oxolane ring and 2S propanoate).
  • Nuclear Overhauser Effect (NOE) NMR can confirm spatial proximity of substituents, such as the fluoro group at C4 and the dioxopyrimidinyl group at C5 .
  • Compare experimental optical rotation data with computational predictions (e.g., density functional theory) .

Q. What analytical techniques are suitable for purity assessment during synthesis?

  • Methodology :

  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) to monitor impurities from phosphoramidate coupling reactions .
  • Mass spectrometry (ESI-MS) to verify molecular weight (C₂₄H₃₀N₃O₉P; theoretical MW = 529.45 g/mol) .
  • ¹H/¹³C NMR to detect residual solvents or unreacted intermediates (e.g., phenoxyphosphoryl or isopropyl ester groups) .

Q. What are the critical structural features influencing its antiviral activity?

  • Key Features :

  • The 4-fluoro-4-methyloxolane moiety enhances metabolic stability by resisting enzymatic hydrolysis compared to non-fluorinated analogs .
  • The phenoxyphosphoryl amino propanoate group mimics natural nucleotides, enabling incorporation into viral RNA .
  • Stereochemistry at C2 (S-configuration) is essential for binding to viral polymerases .

Advanced Research Questions

Q. How can researchers optimize the compound’s metabolic stability without compromising antiviral efficacy?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Replace the ethynyl group ( ) with bulkier substituents (e.g., cyclopropyl) to reduce cytochrome P450-mediated oxidation .
  • In vitro metabolic assays using liver microsomes to identify degradation pathways (e.g., esterase cleavage of the isopropyl group) .
  • Molecular dynamics simulations to predict interactions with metabolic enzymes (e.g., CYP3A4) .

Q. What experimental strategies resolve contradictions in enzymatic inhibition data across studies?

  • Methodology :

  • Kinetic assays under standardized conditions (pH, temperature, cofactors) to control for variability in polymerase activity measurements .
  • Cryo-EM or X-ray crystallography of the compound bound to viral polymerases (e.g., HCV NS5B) to validate binding modes .
  • Comparative studies using analogs (e.g., 4-chloro vs. 4-fluoro derivatives) to assess substituent effects on IC₅₀ values .

Q. How does the compound’s conformational flexibility impact target binding?

  • Methodology :

  • Rotatable bond analysis : The molecule contains 13 rotatable bonds ( ), which may reduce binding entropy. Use molecular docking to identify rigidified analogs with improved affinity .
  • Fluorescence polarization assays to measure binding kinetics with viral polymerases under varying torsional constraints .

Q. Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

  • Guidelines :

  • Use fume hoods and PPE (gloves, goggles) due to hazards of skin/eye irritation (H315/H319) and respiratory toxicity (H335) .
  • Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the compound into hazardous byproducts (e.g., HF, phosphorus oxides) .
  • Store in airtight containers at –20°C to prevent hydrolysis of the phosphoramidate linkage .

Q. Key Research Gaps

  • Toxicological data (acute/chronic toxicity, carcinogenicity) remains incomplete .
  • Environmental fate (bioaccumulation, soil mobility) is uncharacterized .

Properties

Molecular Formula

C22H29FN3O9P

Molecular Weight

529.5 g/mol

IUPAC Name

propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)

InChI Key

TTZHDVOVKQGIBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3

Origin of Product

United States

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